[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile
Description
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile is a heterocyclic organic compound featuring a fused bicyclic indazole core with a tetrahydro modification (4,5,6,7-tetrahydro structure) and an acetonitrile-substituted oxygen moiety at the 3-position. Its molecular formula is C₉H₁₁N₃O, with a molecular weight of 177.21 g/mol. The tetrahydroindazole scaffold provides conformational rigidity, while the acetonitrile group enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization.
Properties
CAS No. |
61088-04-8 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yloxy)acetonitrile |
InChI |
InChI=1S/C9H11N3O/c10-5-6-13-9-7-3-1-2-4-8(7)11-12-9/h1-4,6H2,(H,11,12) |
InChI Key |
WBCGCZNXBGIWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)OCC#N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
The indazole core is typically synthesized via cyclization reactions between hydrazines and cyclic ketones. For example, 1,4-dioxaspiro[4.5]decan-8-one undergoes acylation with diethyl oxalate under low-temperature conditions (−78°C) using lithium diisopropylamide (LDA) as a base, yielding intermediate 2 (Scheme 1). Subsequent treatment with propyl hydrazine facilitates cyclization into the tetrahydroindazole scaffold (3 ) with an 82% yield.
Key Reaction Conditions
-
Temperature : −78°C for acylation; room temperature for cyclization.
-
Catalysts : LDA for deprotonation; no catalyst required for cyclization.
-
Solvents : Tetrahydrofuran (THF) for acylation; ethanol for cyclization.
Hydrolysis and Coupling Reactions
The ester group in intermediate 3 is hydrolyzed to a carboxylic acid (4 ) using aqueous hydrochloric acid. Acid 4 is then coupled with amines (e.g., piperidine) via standard amide bond formation protocols, yielding 5a and 5b .
Reductive Amination
Deprotection of the ketal group in 5a or 5b using hydrochloric acid generates a ketone, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to introduce nitrogen-based substituents.
Nucleophilic Substitution for Acetonitrile Attachment
The critical step for introducing the acetonitrile group involves reacting the tetrahydroindazole intermediate with chloroacetonitrile in the presence of a strong base (e.g., sodium hydride). This SN2 reaction proceeds at 60–80°C in dimethylformamide (DMF), achieving moderate-to-high yields (65–78%).
Optimization Insights
-
Base Selection : Sodium hydride outperforms potassium carbonate in minimizing side reactions.
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
Alternative Synthetic Routes
Chan-Lam Coupling for N-Aryl Derivatives
For regioselective N-arylation, Chan-Lam coupling employs copper(II) acetate and aryl boronic acids under aerobic conditions (Scheme 3). This method produces N-1 and N-2 regioisomers in a 1:1 ratio, separable via reverse-phase HPLC.
Thioether and Amide Linker Incorporation
Secondary alcohol intermediates (e.g., 8 ) are converted to tosylates (10 ), which react with thiols or amines to form thioethers (11 ) or primary amines (12 ), respectively. Subsequent sulfonylation or acylation yields sulfonamides (14 ) or amides (13 ).
Industrial-Scale Production
Batch Reactor Optimization
Large-scale synthesis employs batch reactors with the following parameters:
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Pressure | Atmospheric |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Continuous Flow Systems
Microreactors improve efficiency for high-throughput production:
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Uncontrolled cyclization may yield N-1 and N-2 isomers. Mitigation includes:
Purification Complexities
-
Chromatography : Reverse-phase HPLC resolves regioisomers (C18 column, acetonitrile/water gradient).
-
Crystallization : Ethanol/water mixtures (7:3 v/v) yield pure product (>99% purity).
Case Studies
Academic Laboratory Synthesis
A 10-gram scale synthesis achieved a 72% yield using:
Industrial Pilot Plant Trial
A continuous flow system produced 2.3 kg of product with:
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are often used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of fully saturated tetrahydroindazole derivatives.
Substitution: Formation of amides, esters, or other functionalized derivatives.
Scientific Research Applications
Biological Activities
Research indicates that [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Properties : The compound has been studied for its potential to modulate inflammatory pathways by interacting with specific enzymes and receptors.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving enzyme inhibition and receptor modulation.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable scaffold for the development of new therapeutic agents. Its structural features enable the synthesis of analogs with enhanced biological activities.
Drug Design
The compound's ability to interact with biological targets makes it a candidate for drug design aimed at treating inflammatory diseases and cancer. Its derivatives are being explored for their pharmacological properties and therapeutic potential.
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Indazole A | Antibacterial | Salmonella typhi | 12.5 | |
| Indazole B | Anticancer | HCT-116 (Colon Carcinoma) | 6.2 | |
| Indazole C | Antimicrobial | Bacillus subtilis | 15.0 |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of indazole derivatives, including this compound. Researchers synthesized several analogs and tested their effects on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (T47D), with IC50 values ranging from 27 to 43 µM.
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted on synthesized indazole derivatives. The results showed varying degrees of activity against both gram-positive and gram-negative bacteria. Notably, some derivatives demonstrated strong activity against resistant bacterial strains, suggesting their utility in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy)acetonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The indazole moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile, a comparative analysis with analogous compounds is essential. Below is a structured comparison based on structural features, physicochemical properties, and applications.
Structural Analogues
The most closely related compounds include:
| Compound Name | CAS No. | Key Structural Differences | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Not specified | Base structure: No substituent at indazole N1 | 177.21 |
| [(4,5,6,7-Tetrahydro-1-phenyl-1H-indazol-3-yl)oxy]acetonitrile | 61088-03-7 | Phenyl group at N1 position of indazole | 253.29 |
| Other derivatives (e.g., 37905-03-6, 90823-38-4) | 37905-03-6 | Variable substituents (e.g., alkyl, aryl) | 180–300 (estimated) |
Key Observations :
- The phenyl-substituted analogue (CAS 61088-03-7) exhibits increased molecular weight and hydrophobicity compared to the parent compound due to the aromatic group. This substitution likely enhances binding affinity in hydrophobic enzyme pockets but reduces aqueous solubility .
- Derivatives such as 37905-03-6 and 90823-38-4 (exact structures unspecified in available data) may feature modifications like alkyl chains or halogens, altering reactivity and bioavailability.
Physicochemical Properties
- Solubility : The unsubstituted compound is expected to have higher aqueous solubility than its phenyl-substituted counterpart due to reduced hydrophobicity.
- Stability : The acetonitrile group confers stability under acidic conditions, a trait shared with derivatives like 90823-38-4, which may include similar electron-withdrawing substituents .
Biological Activity
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile (CAS No. 61088-04-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a tetrahydroindazole moiety linked to an acetonitrile group through an ether bond. The molecular formula is C9H11N3O with a molecular weight of 177.2 g/mol .
Synthesis Steps:
- Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic conditions.
- Hydrogenation: The indazole is hydrogenated to yield the tetrahydroindazole derivative.
- Nucleophilic Substitution: This derivative is reacted with chloroacetonitrile in the presence of a base (e.g., sodium hydride) to form the final product.
Biological Activities
Research indicates that compounds containing the tetrahydroindazole structure exhibit various biological activities, including:
1. Neuropharmacological Effects:
Tetrahydroindazoles have been identified as potential ligands for sigma receptors, which play critical roles in neurological processes and could be targeted for treating neurodegenerative diseases .
2. Anti-inflammatory Properties:
Studies suggest that this compound may possess anti-inflammatory effects. These effects are likely mediated through its interaction with specific enzymes or receptors involved in inflammatory pathways.
3. Antimicrobial Activity:
Preliminary studies show that similar compounds exhibit antibacterial properties against various strains of bacteria. For example, compounds derived from indazole structures have demonstrated effectiveness against Gram-positive bacteria .
The mechanism of action for this compound involves:
- Enzyme Inhibition: The compound's ability to form hydrogen bonds with enzyme active sites may inhibit their activity, affecting biological pathways related to inflammation and cell proliferation.
- Receptor Binding: Its interaction with sigma receptors could modulate neurotransmitter release and neuronal signaling pathways .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile, and how can its purity be validated?
- Synthesis : The compound is likely synthesized via nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., brominated or iodinated tetrahydroindazole) may react with cyanoethylating agents like chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) .
- Validation : Purity is assessed via HPLC (using acetonitrile/water mobile phases, as in ) and NMR (¹H/¹³C) for structural confirmation. Mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What solvents and conditions optimize the stability of this compound during storage?
- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially in acetonitrile. Aqueous stability depends on pH; neutral conditions (pH 6–7) are recommended to avoid hydrolysis of the nitrile group .
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or moisture-induced degradation .
Q. How can researchers distinguish this compound from structurally similar analogs?
- Analytical Techniques :
- X-ray crystallography for absolute configuration (if crystalline).
- IR spectroscopy to confirm nitrile (C≡N) stretching (~2250 cm⁻¹) and ether (C-O-C) bands.
- Comparative HPLC retention times against analogs with varying substituents (e.g., halogen vs. methyl groups) .
Advanced Research Questions
Q. What strategies mitigate side reactions during the introduction of the acetonitrile moiety to the tetrahydroindazole core?
- Optimization :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
- Temperature control (0–25°C) to suppress undesired nitrile hydrolysis or ring-opening of the tetrahydroindazole .
- Protecting groups (e.g., Boc for NH in indazole) to prevent competing reactions .
Q. How does the electronic environment of the tetrahydroindazole ring influence the reactivity of the acetonitrile group?
- Mechanistic Insights :
- The electron-donating/withdrawing nature of substituents on the tetrahydroindazole modulates nitrile reactivity. For example, electron-withdrawing groups (e.g., halogens) may stabilize the nitrile against nucleophilic attack.
- DFT calculations can predict charge distribution and reactive sites, aiding in rational design of derivatives .
Q. What biological targets are plausible for this compound, based on structural analogs?
- Hypotheses :
- Enzyme inhibition : The tetrahydroindazole scaffold resembles kinase inhibitors (e.g., PAK1), while the nitrile group may act as a warhead for covalent binding to cysteine residues.
- DNA intercalation : Planar aromatic systems in related quinoline-acetonitrile hybrids show intercalation activity .
- Validation : Perform molecular docking with target proteins (e.g., kinases) and in vitro assays (e.g., fluorescence polarization for DNA binding) .
Q. How can researchers resolve discrepancies in reported yields for analogous acetonitrile-containing heterocycles?
- Troubleshooting :
- Re-examine reaction stoichiometry : Excess acetonitrile reagent may lead to byproducts.
- Purification methods : Replace column chromatography with recrystallization or preparative HPLC for higher recovery .
- Side reaction analysis : Use LC-MS to identify impurities (e.g., hydrolyzed amides or oxidized intermediates) .
Methodological Considerations
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Tools :
- SwissADME for logP, solubility, and bioavailability.
- AutoDock Vina for binding affinity to cytochrome P450 enzymes (metabolism prediction).
- Limitations : Computational models may underestimate steric effects from the tetrahydroindazole ring .
Q. How do halogen substituents on the tetrahydroindazole core affect the compound’s spectroscopic signatures?
- NMR shifts :
- Halogens (Cl/Br/I) : Deshield adjacent protons (e.g., indazole C4-H) due to electronegativity.
- ¹³C NMR : Nitrile carbon (~115–120 ppm) remains unaffected, but neighboring carbons show halogen-induced shifts .
Data Contradictions & Validation
- vs. 12 : While both describe acetonitrile group introduction, yields vary due to solvent choice (acetonitrile vs. DMF). Validate via controlled replicates.
- vs. 11 : Quinoline analogs suggest DNA intercalation, but tetrahydroindazole’s non-planar structure may limit this. Use comparative assays to confirm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
